molecular formula C10H15N7O3 B12103412 2'-Deoxy-2-hydrozinoadenosine

2'-Deoxy-2-hydrozinoadenosine

Cat. No.: B12103412
M. Wt: 281.27 g/mol
InChI Key: PVBTZBGACFSXPR-UHFFFAOYSA-N
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Description

2'-Deoxy-2-hydrozinoadenosine is a synthetic nucleoside analog derived from adenosine, characterized by the substitution of a hydroxyl group at the 2'-position of the ribose sugar with a hydrogen atom (2'-deoxy modification) and the introduction of a hydrazino (-NHNH₂) group at the 2-position of the adenine base. This structural modification distinguishes it from canonical nucleosides and imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H15N7O3

Molecular Weight

281.27 g/mol

IUPAC Name

5-(6-amino-2-hydrazinylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H15N7O3/c11-8-7-9(15-10(14-8)16-12)17(3-13-7)6-1-4(19)5(2-18)20-6/h3-6,18-19H,1-2,12H2,(H3,11,14,15,16)

InChI Key

PVBTZBGACFSXPR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)NN)N)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2-hydrozinoadenosine typically involves the modification of deoxyadenosine. One common method includes the use of hydrazine derivatives to introduce the hydrazino group at the 2’ position of the deoxyadenosine molecule. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired modification .

Industrial Production Methods: Industrial production of 2’-Deoxy-2-hydrozinoadenosine may involve biotechnological approaches, such as using recombinant Escherichia coli strains that overexpress specific enzymes. These enzymes facilitate the conversion of starting materials like thymidine and adenine into the desired nucleoside without the need for expensive inducers .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2-hydrozinoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a range of modified nucleosides with different functional groups .

Scientific Research Applications

2’-Deoxy-2-hydrozinoadenosine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 2’-Deoxy-2-hydrozinoadenosine involves its role as an adenosine deaminase inhibitor. By inhibiting this enzyme, the compound modulates adenosine metabolism, leading to the accumulation of adenosine and its derivatives. This can result in various biological effects, including the induction of apoptosis in cancer cells. The molecular targets and pathways involved include adenosine receptors and related signaling pathways .

Comparison with Similar Compounds

The following sections compare 2'-Deoxy-2-hydrozinoadenosine with structurally related nucleoside analogs, focusing on molecular properties, stability, toxicity, and applications.

Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2'-Deoxy-2-hydrozinoadenosine C₁₀H₁₄N₆O₃ 266.26 2'-deoxy ribose; 2-hydrazino adenine
2'-Deoxyadenosine C₁₀H₁₃N₅O₃ 251.24 2'-deoxy ribose; unmodified adenine
α-2’-Deoxyadenosine C₁₀H₁₃N₅O₃ 251.24 α-anomeric configuration
2′-(2-Hydroxyethyl)-2′-Deoxyadenosine C₁₂H₁₇N₅O₄ 307.30 2'-deoxy ribose; 2-hydroxyethyl adenine

Key Observations :

  • The α-anomer (α-2’-Deoxyadenosine) exhibits distinct stereochemical properties, which may alter binding affinity to enzymes compared to the β-configuration common in natural nucleosides .
  • The hydroxyethyl group in 2′-(2-Hydroxyethyl)-2′-Deoxyadenosine increases hydrophilicity and steric bulk compared to the hydrazino variant, likely influencing metabolic stability .
Stability and Reactivity
  • 2'-Deoxy-2-hydrozinoadenosine: Hydrazino groups are prone to oxidation and hydrolysis under acidic or oxidative conditions, necessitating storage in inert, dry environments. No specific stability data is available, but analogous hydrazine-containing compounds exhibit moderate instability .
  • α-2’-Deoxyadenosine: Similar stability profile to 2'-Deoxyadenosine but may exhibit altered solubility due to anomeric configuration .

Key Observations :

  • The hydrazino group in 2'-Deoxy-2-hydrozinoadenosine raises toxicity concerns due to hydrazine’s known hepatotoxicity and carcinogenicity .
  • Both 2'-Deoxyadenosine and its α-anomer require precautions to prevent inhalation of dust particles, but neither is explicitly linked to mutagenicity in available data .

Biological Activity

2'-Deoxy-2-hydrozinoadenosine (DHA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and antiviral properties.

Chemical Structure and Properties

DHA is a derivative of adenosine, characterized by the substitution of a hydrazino group at the 2' position of the ribose sugar. This modification can significantly alter its interaction with biological targets compared to unmodified nucleosides.

DHA exhibits its biological effects primarily through:

  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, DHA can interfere with DNA replication and transcription processes.
  • Modulation of Enzyme Activity : DHA has been shown to affect the activity of various enzymes involved in nucleotide metabolism and signaling pathways.

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of DHA on various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)15.5Induction of apoptosis
HCT116 (Colon Carcinoma)12.3Cell cycle arrest
A549 (Lung Carcinoma)18.7Inhibition of proliferation
MCF-7 (Breast Cancer)10.5Activation of caspase pathways

Case Study : In a study by , DHA was tested against K562 and HCT116 cell lines, demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The mechanism involved both apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Antiviral Activity

DHA's antiviral properties have also been explored, particularly against hepatitis B virus (HBV). In vitro studies revealed that DHA could inhibit HBV replication effectively.

  • Study Findings : Research indicated that DHA reduced HBeAg and HBsAg secretion in HepG2.2.15 cells, suggesting its potential as a therapeutic candidate for chronic hepatitis B treatment .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of DHA is crucial for evaluating its therapeutic potential:

  • Absorption : The bioavailability of DHA when administered orally remains to be fully characterized.
  • Distribution : Studies suggest that DHA can penetrate cellular membranes due to its nucleoside-like structure.
  • Metabolism : The metabolic pathways for DHA are still under investigation, but it is hypothesized that it may be metabolized similarly to other nucleosides.

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